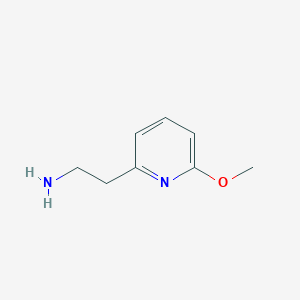

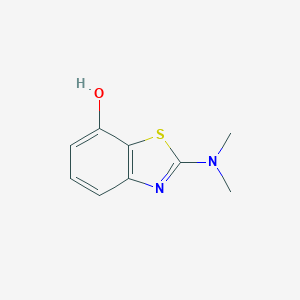

2-Isopropylisonicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-Isopropylisonicotinaldehyde involves various strategies, including tandem isomerization-aldolization reactions and one-pot synthesis techniques. For example, a study on the synthesis of diastereoisomers using a tandem reaction approach highlights the versatility of these methods in generating complex molecules from simpler precursors (Cuperly, Crévisy, & Grée, 2003). Another approach involves a one-pot synthesis strategy to create thiazolidin-4-ones, showcasing the efficiency of synthesizing functionalized molecules (Cunico, Gomes, Ferreira, Capri, Soares, & Wardell, 2007).

Molecular Structure Analysis

Understanding the molecular structure is crucial for assessing a compound's reactivity and potential applications. Techniques such as X-ray crystallography provide insights into the arrangement of atoms within a molecule, offering a foundation for predicting its chemical behavior. For instance, the characterization of 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones through NMR and X-ray crystallography elucidates the compound's structural aspects, facilitating further chemical reaction studies (Cunico et al., 2007).

Chemical Reactions and Properties

2-Isopropylisonicotinaldehyde and its derivatives participate in various chemical reactions, including isomerization and complexation with metal ions. These reactions not only demonstrate the compound's reactivity but also its potential in synthesizing new materials with unique properties. For instance, the selective complexation of metal ions with derivatives shows the capability of these compounds to form stable complexes, which could be useful in catalysis or material science (Lee et al., 2009).

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

Research on the molecular structure of compounds similar to 2-Isopropylisonicotinaldehyde, such as the study on water/2-propanol mixtures, leverages vibrational sum frequency spectroscopy to understand molecular orientation at interfaces compared to bulk solution behavior. This type of study provides insights into the surface structure and bulk properties of chemical systems, which is crucial for applications in catalysis, material science, and solvent dynamics (Kataoka & Cremer, 2006).

Organic Synthesis and Catalysis

Research has explored the catalytic synthesis of compounds using isopropyl and aldehyde groups. For instance, the catalytic synthesis of 2-isopropyl-1,3-benzodioxolane using phosphotungstic acid supported on activated carbon highlights the potential of isopropyl groups in facilitating reactions that yield high-value chemical products with high efficiency and selectivity (Peng An-shun, 2003).

Environmental Monitoring and Analysis

Compounds bearing the isopropyl group, such as isopropanol, have been studied for their environmental impact and monitoring techniques. For example, a study on the photocatalytic treatment of indoor air optimized the removal of 2-propanol, an isopropyl alcohol, demonstrating the intersection of isopropyl compounds with environmental science and public health (Vildozo et al., 2010).

Sensor Development

Research on the development of sensors, such as those based on SnO2 nanorings for the detection of isopropanol, showcases the importance of isopropyl derivatives in designing highly sensitive and specific sensors for monitoring harmful volatile organic compounds in various settings (Li et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-propan-2-ylpyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(2)9-5-8(6-11)3-4-10-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQIKRPWFZURDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylisonicotinaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)

![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)